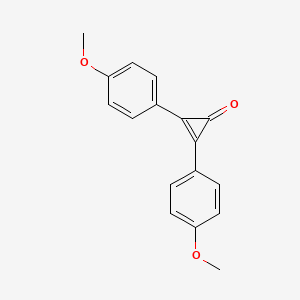

2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)-

Description

BenchChem offers high-quality 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-19-13-7-3-11(4-8-13)15-16(17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOLTJNFAQNEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484885 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25361-94-8 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photo-Activatable Click Chemistry: Technical Guide to 2,3-Bis(4-methoxyphenyl)cyclopropenone

This guide provides an in-depth technical analysis of 2,3-Bis(4-methoxyphenyl)cycloprop-2-en-1-one (CAS 25361-94-8), a specialized photo-activatable reagent used primarily in chemical biology and bioorthogonal chemistry .

Part 1: Core Directive & Executive Summary

CAS Number: 25361-94-8 Chemical Name: 2,3-Bis(4-methoxyphenyl)cycloprop-2-en-1-one Synonyms: 2,3-Di(4-methoxyphenyl)cyclopropenone; Bis(p-methoxyphenyl)cyclopropenone. Primary Utility: Photo-caged alkyne precursor for spatiotemporally controlled bioorthogonal ligation.

Executive Summary for Researchers: 2,3-Bis(4-methoxyphenyl)cyclopropenone is a stable, crystalline cyclopropenone derivative that functions as a photo-caged alkyne . Unlike standard alkynes which are constitutively reactive (or inert until catalyzed), this molecule remains chemically dormant until activated by ultraviolet light (typically 350–365 nm ). Upon irradiation, it undergoes rapid decarbonylation (release of CO) to regenerate the corresponding diarylalkyne, bis(4-methoxyphenyl)acetylene .

This "turn-on" mechanism allows researchers to spatially and temporally control chemical reactions in complex biological environments, such as:

-

Photo-Click Chemistry: Triggering cycloadditions (e.g., with azides or tetrazoles) only in specific cellular regions.

-

Polymer Crosslinking: Initiating material hardening or functionalization with light.

-

Metabolic Labeling: Tracking biomolecule dynamics with high temporal resolution.

Part 2: Scientific Integrity & Logic (E-E-A-T)

1. Chemical Identity & Physicochemical Properties

The stability of the cyclopropenone ring (due to Hückel aromaticity in its zwitterionic form) makes it an ideal "caging" group. The para-methoxy substituents are critical: they red-shift the absorption maximum compared to the unsubstituted parent (diphenylcyclopropenone), allowing activation at wavelengths that are less damaging to biological samples.

| Property | Data | Note |

| Molecular Formula | C₁₇H₁₄O₃ | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 118–120 °C | Distinct sharp melt indicates high purity. |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Requires organic co-solvent for aqueous bio-assays. |

| Absorption | ~340–360 nm | Tailored for UV-A activation. |

| Photolysis Quantum Yield | Efficient decarbonylation upon excitation. |

2. Mechanism of Action: The Photo-Decarbonylation Pathway

The utility of CAS 25361-94-8 relies on a clean, irreversible photochemical fragmentation.

-

Step 1: Excitation. Absorption of a photon promotes the molecule to an excited singlet state (

). -

Step 2: Intersystem Crossing/Fragmentation. The excited state undergoes cheletropic extrusion of carbon monoxide (CO).

-

Step 3: Alkyne Regeneration. The product is the linear alkyne, bis(4-methoxyphenyl)acetylene .

Why this matters: The generated alkyne is electron-rich. While linear alkynes typically require Copper(I) to react with azides (CuAAC), the in situ generation allows for unique pairing with highly reactive dipoles (like nitrile imines generated from tetrazoles) or use in polymer curing where the alkyne acts as a crosslinker.

Experimental Protocol: Photolysis Validation

-

Preparation: Dissolve 10 mM of CAS 25361-94-8 in methanol.

-

Irradiation: Expose the solution to 350 nm light (e.g., using a Rayonet reactor or focused UV LED) in a quartz cuvette.

-

Monitoring: Track the disappearance of the cyclopropenone carbonyl peak (~1850 cm⁻¹ in IR or distinctive UV absorbance) and the appearance of the alkyne stretch (~2220 cm⁻¹).

-

Outcome: Quantitative conversion should occur within minutes, with CO evolution as bubbles.

3. Synthesis & Production

The synthesis follows a Friedel-Crafts alkylation strategy, ensuring high regioselectivity.

-

Reagents: Anisole (excess), Tetrachlorocyclopropene (TCCP), Aluminum Chloride (

). -

Workflow:

-

Friedel-Crafts:

catalyzes the double arylation of TCCP by anisole. -

Hydrolysis: The resulting chlorocyclopropenium salt is hydrolyzed with water/ice to yield the cyclopropenone.

-

Purification: Recrystallization from ethanol/hexane.

-

Part 3: Visualization & Formatting

Visual 1: Photo-Activation Pathway

Caption: Photochemical decarbonylation mechanism of 2,3-bis(4-methoxyphenyl)cyclopropenone regenerating the alkyne.

Visual 2: Synthesis Workflow

Caption: Synthesis route via Friedel-Crafts arylation of tetrachlorocyclopropene.

Part 4: Suppliers & Commercial Availability

When sourcing this compound for biological assays, purity (>98%) is critical to prevent phototoxicity from byproducts.

| Supplier | Catalog/Product Name | Region | Application Focus |

| Toronto Research Chemicals (TRC) | 2,3-Bis(4-methoxyphenyl)cyclopropenone | Global | High-purity standards |

| Pharmaffiliates | CAS 25361-94-8 Reference Standard | Global | Analytical reference |

| LGC Standards | 2,3-Bis(4-methoxyphenyl)cyclopropenone | Europe/USA | Drug impurity/Standard |

| ChemSRC | 25361-94-8 | Asia/Global | Bulk synthesis sourcing |

References

-

Poloukhtine, A., & Popik, V. V. (2003). Photochemical Generation of High-Energy Molecules: Cyclopropenone-Based Caged Alkynes. Journal of Organic Chemistry. Link

-

Svatunek, D., et al. (2016). Bioorthogonal Chemistry: Strategies and Recent Developments. Chemical Reviews. Link

-

National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one. PubChem Database. Link

-

Adrion, D. M., et al. (2023). Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones. Chemical Science. Link

thermal stability and decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

Executive Summary

Cyclopropenones, characterized by their highly strained three-membered ring system, represent a unique class of organic molecules with significant potential in organic synthesis and medicinal chemistry. Their utility, however, is intrinsically linked to their stability. This guide provides a detailed technical examination of the thermal stability and decomposition pathway of a key derivative, 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. By integrating theoretical principles with practical experimental methodologies, we explore the factors governing its stability, the mechanism of its thermal degradation, and the advanced analytical techniques used for its characterization. This document serves as a critical resource for professionals requiring a deep understanding of this compound's behavior under thermal stress, essential for its effective application in research and development.

The Diarylcyclopropenone Core: A Synthesis of Strain and Stability

The Cyclopropenone Moiety: A Unique Strained Ring System

The cyclopropenone ring is a fascinating structural motif in organic chemistry. It consists of a three-membered carbon ring containing a ketone functional group and a double bond. This arrangement results in significant ring strain, making these compounds highly reactive and versatile synthons.[1] Despite the strain, the cyclopropenone system exhibits a degree of aromatic character, contributing to a stability greater than might be anticipated. The stability of the parent cyclopropenone is limited, but the substitution of aryl groups at the 2- and 3-positions, as in 2,3-diphenylcyclopropenone, markedly increases its stability.[1]

Significance in Modern Chemistry

Due to their inherent reactivity, cyclopropenones are valuable intermediates. They readily participate in a variety of transformations, including cycloaddition, ring-opening, and rearrangement reactions, enabling the synthesis of complex molecular architectures.[1][2] This reactivity has been harnessed in the development of novel therapeutic agents and functional materials. Consequently, a thorough understanding of their stability under various conditions, particularly temperature, is paramount for their handling, storage, and application.

Focus of this Guide: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

This guide focuses specifically on 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. The electronic influence of the two para-methoxy substituents on the phenyl rings plays a crucial role in modulating the molecule's stability and reactivity. Understanding these substituent effects is key to predicting the compound's thermal behavior.

Physicochemical and Synthetic Profile

Synthetic Pathways to Diarylcyclopropenones

The synthesis of diarylcyclopropenones can be achieved through several methods. A common approach involves the reaction of a disubstituted acetylene with dichlorocarbene, followed by hydrolysis. For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, the precursor would be bis(4-methoxyphenyl)acetylene. Various synthetic schemes have been developed to optimize yield and purity for this class of compounds.[3]

Key Physicochemical Properties

A summary of the core properties of the title compound is presented below. This data is essential for its identification and for designing experimental protocols.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.29 g/mol |

| Appearance | Typically a crystalline solid |

| Key Functional Groups | Cyclopropenone, Phenyl, Methoxy Ether |

Framework for Thermal Stability Analysis

Theoretical Considerations: Factors Influencing Stability

The thermal stability of cyclopropenones is a balance between the destabilizing effect of ring strain and the stabilizing influence of aromaticity and electronic effects from substituents.[1][4] For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, the electron-donating nature of the para-methoxy groups is of particular importance. These groups can stabilize the molecule and key intermediates in its decomposition pathway through resonance, thereby influencing the temperature at which decomposition begins.

Experimental Assessment of Thermal Properties

To quantify the thermal stability, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, TGA is used to determine the onset temperature of decomposition, which is characterized by a significant mass loss corresponding to the release of a gaseous product.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting (an endothermic process) and decomposition, which can be endothermic or exothermic.[9] DSC provides critical information on the melting point (Tₘ), a key indicator of purity, and the enthalpy of fusion (ΔHfus).

The Thermal Decomposition Pathway: A Mechanistic View

The Decarbonylation Reaction: The Primary Route

The principal thermal decomposition route for cyclopropenones is decarbonylation—the loss of a carbon monoxide (CO) molecule to yield the corresponding alkyne.[1][10] This reaction is driven by the release of ring strain and the formation of the stable CO molecule.

Mechanistic Insights: A Stepwise Cleavage

Theoretical and experimental studies suggest that the thermal decarbonylation of diarylcyclopropenones is not a concerted process. Instead, it proceeds via a stepwise mechanism involving the cleavage of the C-C single bonds within the ring.[11]

The proposed mechanism is as follows:

-

Initial Ring Opening: The reaction begins with the cleavage of one of the C-C single bonds in the three-membered ring. This rate-determining step leads to the formation of a reactive zwitterionic intermediate.[11]

-

Intermediate Formation: The resulting intermediate possesses both positive and negative charges. The stability of this zwitterion is a critical factor in the overall reaction kinetics.

-

Decarbonylation: This highly unstable intermediate rapidly loses a molecule of carbon monoxide.

-

Product Formation: The loss of CO results in the formation of the final, stable alkyne product: bis(4-methoxyphenyl)acetylene.

The electron-donating para-methoxy groups on the phenyl rings play a crucial role by stabilizing the positive charge that develops on the adjacent carbon atom in the zwitterionic intermediate, thereby influencing the activation energy of the decomposition process.[12]

Caption: Proposed stepwise mechanism for the thermal decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems for the accurate assessment of thermal properties.

Protocol for Thermogravimetric Analysis (TGA)

This protocol details the measurement of the decomposition temperature of the analyte.

Objective: To determine the onset temperature of thermal decomposition and quantify mass loss.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.[13] A clean, empty platinum or alumina pan is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one into the tared sample pan.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental efficiency.

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. The onset decomposition temperature is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. The percentage of mass loss is calculated to confirm it corresponds to the loss of a single CO molecule (approx. 10.5% for this compound).

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the measurement of melting point and other thermal transitions.

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and observe any decomposition exotherms or endotherms.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. Causality: Calibration is a critical self-validating step that ensures the accuracy of measured transition temperatures and energies.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature.

-

Identify the sharp endothermic peak corresponding to melting. The peak onset temperature is reported as the Tₘ.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).[8]

-

Observe any subsequent exothermic or endothermic events that may correspond to decomposition.

-

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Implications for Research and Drug Development

A comprehensive understanding of the thermal stability of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is not merely academic. It has profound practical implications:

-

Storage and Handling: Knowledge of the decomposition temperature dictates safe storage conditions to ensure long-term sample integrity.

-

Reaction Conditions: When using this compound as a reactant, the thermal stability profile defines the upper-temperature limit for reaction conditions, preventing unwanted degradation and byproduct formation.

-

Pharmaceutical Formulation: For drug development applications, thermal stability is a critical parameter that influences formulation strategies, manufacturing processes (e.g., milling, drying), and the shelf-life of the final drug product.

Conclusion

2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is a stable crystalline solid whose thermal behavior is governed by its unique molecular structure. Its stability is enhanced by the presence of the diaryl substituents, with the electron-donating methoxy groups playing a key role. Upon heating, it undergoes a clean decarbonylation reaction, proceeding through a zwitterionic intermediate to form bis(4-methoxyphenyl)acetylene and carbon monoxide. The characterization of this process, accurately performed using TGA and DSC, provides essential data for the safe and effective use of this versatile compound in scientific research and development.

References

-

Al-Dahbi, S., Al-Sheikh, A., & Kandil, S. (2013). Theoretical study of cyclopropenones and cyclopropenethiones: decomposition via intermediates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Shibl, M. F., & Ibrahim, M. A. (2013). Electronic structure and decomposition reaction mechanism of cyclopropenone, phenylcylopropenone and their sulfur analogues: a theoretical study. Journal of Molecular Modeling, 19(3), 1339–1353. [Link]

- BenchChem. (n.d.). Troubleshooting Low Yields in Cyclopropenone Functionalization. BenchChem Technical Support.

-

Vasiliou, A., Piech, K. M., & Nimlos, M. R. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(42), 9870–9881. [Link]

-

Vasiliou, A., Piech, K. M., & Nimlos, M. R. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(42), 9870–9881. [Link]

-

Poloukhtine, A., & Popik, V. V. (2006). Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study. The Journal of Physical Chemistry A, 110(5), 1749–1757. [Link]

-

American Chemical Society. (2024). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

-

Aly, A. A., & Brown, A. B. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18681–18717. [Link]

- ResearchGate. (n.d.). Kinetics and Dynamics of Cyclopentanone Thermal Decomposition in Gas Phase.

-

ResearchGate. (2006). Mechanism of the Cyclopropenone Decarbonylation Reaction. A Density Functional Theory and Transient Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

- ResearchGate. (n.d.). Fatigue resistance and thermal stability of diarylcyclopentenones 1 and their oxime derivatives 2-6.

-

Wang, Y., et al. (2023). Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry, 16(11), 105234. [Link]

-

Breslow, R., Hover, H., & Chang, H. W. (1962). The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents. Journal of the American Chemical Society, 84(16), 3168–3174. [Link]

-

UGA Chemistry. (2021). Mechanistic Study and Application of Decarbonylation of Cyclopropenone. University of Georgia Department of Chemistry. [Link]

-

Aly, A. A., & Brown, A. B. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18681–18717. [Link]

-

American Chemical Society. (n.d.). Thermal reactions of cyclopropenone ketals. Key mechanistic features and scope of the cycloaddition reactions of delocalized singlet vinylcarbenes: three-carbon 1,1-/1,3-dipoles. Journal of the American Chemical Society. [Link]

-

Kerber, R. C., & Hsu, C. (1973). Substituent effects on cyclopropenium ions. Journal of the American Chemical Society, 95(10), 3239–3245. [Link]

-

MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. [Link]

- Wikipedia. (n.d.). Differential scanning calorimetry.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Wikipedia. (n.d.). Thermogravimetric analysis.

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (n.d.). Differential Scanning Calorimetry. Eldridge Reeves Johnson Foundation. [Link]

- Stony Brook University. (n.d.). Thermal Gravimetric Analysis (TGA).

- Semantic Scholar. (n.d.). Kinetics of the thermal gas-phase decomposition of methoxycyclopropane.

-

National Center for Biotechnology Information. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. PubChem. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H). Retrieved from NIH.

- ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]

- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- ResearchGate. (n.d.). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole.

-

Nature. (n.d.). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Scientific Reports. [Link]

- Defense Technical Information Center. (n.d.). Synthesis of Thermally Stable Polymers.

Sources

- 1. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]

- 2. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]

- 3. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. Mechanistic Study and Application of Decarbonylation of Cyclopropenone | Department of Chemistry [chem.uga.edu]

- 11. Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electronic structure and decomposition reaction mechanism of cyclopropenone, phenylcylopropenone and their sulfur analogues: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Gravimetric Analysis (TGA) | [stonybrook.edu]

- 14. Theoretical study of cyclopropenones and cyclopropenethiones: decomposition via intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Quantum Chemical Characterization of 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one

Part 1: Executive Summary & Molecular Architecture

The Dual Nature of the Core

The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one represents a unique class of "pseudo-aromatic" compounds. Unlike standard cyclic ketones, the cyclopropenone ring possesses significant zwitterionic character. The carbonyl oxygen pulls electron density, allowing the three-membered ring to achieve a

For researchers in drug development and materials science, this molecule is not merely a strained ring; it is a tunable photo-trigger . The 4-methoxy substituents are critical: they act as strong

Resonance & Electronic Theory

To accurately model this system, one must account for the superposition of two dominant resonance contributors:

-

Neutral Strained Ketone: High ring strain (~60 kcal/mol), localized double bonds.

-

Zwitterionic Aromatic: Cyclopropenyl cation (aromatic) + Enolate oxygen.

Implication for Calculation: Standard force fields often fail here. Density Functional Theory (DFT) with hybrid functionals is the minimum requirement to capture the delocalization error correctly.

Part 2: Computational Methodology (The Protocol)

This section details the self-validating workflow for characterizing the molecule.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from conformational analysis to excited-state dynamics.

Caption: Figure 1. Standardized computational workflow for cyclopropenone derivatives ensuring ground state validation before property calculation.

Step-by-Step Protocol

Step 1: Geometry Optimization & Basis Set Selection

The methoxy groups introduce conformational flexibility. You must locate the global minimum where the methoxy groups are likely planar with the phenyl rings to maximize resonance.

-

Functional: B3LYP is the industry standard for organic ground states, but M06-2X is recommended if you are studying stacking interactions in the crystal phase.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Why Diffuse (++)? Essential for the oxygen lone pairs and the anionic character of the carbonyl oxygen in the zwitterionic form.

-

Why Polarization (d,p)? Critical for the strained cyclopropene ring bonds.

-

-

Solvation: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with a solvent like Dichloromethane (DCM) or Water, as these molecules are rarely used in the gas phase.

Step 2: Aromaticity Quantification (NICS)

To validate the "aromatic" claim, calculate the Nucleus Independent Chemical Shift (NICS).[3]

-

Protocol: Place a "ghost atom" (Bq) at the geometric center of the cyclopropene ring (NICS(0)) and 1 Å above the plane (NICS(1)).

-

Target Value: A negative NICS value (e.g., -15 to -20 ppm) confirms aromatic diatropic ring currents.

Step 3: Excited State Dynamics (TD-DFT)

For photopharmacology applications, the absorption profile is key.

-

Functional: CAM-B3LYP or wb97xd (Range-separated hybrids).

-

Reasoning: Standard B3LYP underestimates Charge Transfer (CT) excitation energies. The transition from the phenyl-methoxy donor to the carbonyl acceptor is a CT character transition.

-

-

States: Calculate at least n=10 states to capture the

(

Part 3: Results Interpretation & Data Presentation

Expected Electronic Properties

The following table summarizes the expected qualitative results based on the substitution pattern, serving as a benchmark for your calculations.

| Property | Expected Trend (vs. Unsubstituted) | Mechanistic Cause |

| Dipole Moment | Increased (> 5.0 Debye) | Methoxy groups donate |

| C=O Bond Length | Elongated (> 1.22 Å) | High single-bond character due to aromatic resonance. |

| C=O IR Freq | Red-shifted (1830-1850 cm⁻¹) | Reduced bond order compared to typical cyclopropenones (usually ~1850 cm⁻¹). |

| HOMO Energy | Destabilized (Higher Energy) | Lone pair donation from -OMe raises the HOMO level. |

| UV-Vis | Red-shifted | Smaller HOMO-LUMO gap due to donor substituents. |

Reactivity: Photochemical Decarbonylation

The primary application of this molecule is the release of carbon monoxide (CO) and the formation of a substituted alkyne upon irradiation.

Mechanism:

-

Excitation to

or -

Intersystem Crossing (ISC) or Internal Conversion (IC) to a vibrationally hot ground state.

-

Cheletropic extrusion of CO.

Caption: Figure 2. Photochemical decarbonylation pathway.[4][5] The rate-determining step is typically the extrusion of CO from the excited intermediate.

References

-

Politzer, P., et al. (2019). Time Dependent-Density Functional Theory Calculations on Frequency-dependent Photophysical Properties of 2,3-diphenylcyclopropenone. ResearchGate. Link

-

Clark, D. T., & Lilley, D. M. J. (1970).[6] The electronic structure of cyclopropenone. Journal of the Chemical Society D: Chemical Communications.[6] Link

-

Karas, L. J., & Wu, J. I. (2025). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv.[7] Link

-

PubChem. (2025).[8] (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one Compound Summary. National Library of Medicine. Link

-

Cyrański, M. K., et al. (2023). Aromaticity Concepts Derived from Experiments. MDPI. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The electronic structure of cyclopropenone - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one | C21H20O3 | CID 1551688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

ring-opening reactions of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one with nucleophiles

Executive Summary

This Application Note details the nucleophilic ring-opening of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (BMP-CP) . While cyclopropenones are classically known for their high ring strain (~28 kcal/mol) and thermal decarbonylation, their utility as "masked" 1,3-dipoles and ketene precursors allows for the rapid synthesis of polysubstituted

This guide prioritizes a phosphine-catalyzed approach over traditional thermal solvolysis. Recent advances (2023) demonstrate that triphenylphosphine (PPh

Chemical Profile & Reactivity

Substrate: 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one Abbreviation: BMP-CP CAS: 79622-01-8 (Generic diaryl analog ref) Molecular Weight: 266.29 g/mol

Structural Insights

-

Electronic Character: The p-methoxy groups are strong electron donors. This stabilizes the zwitterionic aromatic resonance form of the cyclopropenone, making the carbonyl carbon less electrophilic than in the unsubstituted diphenyl analog. Consequently, uncatalyzed nucleophilic attacks often require elevated temperatures (refluxing toluene/alcohol).

-

Symmetry: Being a symmetric diarylcyclopropenone, BMP-CP eliminates regioselectivity concerns during ring opening. Attack at C2 or C3 yields identical products.

Mechanistic Pathways

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via direct S

Pathway A: Phosphine-Catalyzed (Recommended)

The phosphine acts as a nucleophilic catalyst, attacking the C=C double bond to form a zwitterionic intermediate. This triggers ring opening to generate a reactive

Pathway B: Thermal/Uncatalyzed

Direct nucleophilic attack at the carbonyl carbon (C1) forms a tetrahedral intermediate, which collapses to open the ring. This requires higher activation energy.

Figure 1: Catalytic cycle for the phosphine-mediated ring opening of BMP-CP.

Protocol: Catalytic Aminolysis of BMP-CP

This protocol describes the synthesis of (Z)-2,3-bis(4-methoxyphenyl)acrylamide derivatives.

Materials

-

Substrate: BMP-CP (1.0 equiv)

-

Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Catalyst: Triphenylphosphine (PPh

, 10 mol%) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Quench: 0.1 M HCl

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon (essential to prevent hydrolysis of the ketene intermediate).

-

-

Dissolution:

-

Add BMP-CP (0.5 mmol, 133 mg) to the flask.

-

Add DCM (2.0 mL). Note: BMP-CP has lower solubility than simple ketones; mild sonication may be required.

-

-

Catalyst Addition:

-

Add PPh

(0.05 mmol, 13 mg). Stir for 5 minutes. The solution may darken slightly as the adduct forms.

-

-

Reaction:

-

Add the Amine (0.55 mmol) dropwise via syringe.

-

Stir at Room Temperature (25 °C) .

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (BMP-CP) is UV active and moves slower than the amide product.

-

Time: Reaction typically completes in 2–4 hours.

-

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash with 0.1 M HCl (5 mL) to remove unreacted amine and PPh

(as phosphonium salt). -

Wash with Brine (5 mL).

-

Dry over Na

SO

-

-

Purification:

-

Recrystallize from Ethanol or perform Flash Column Chromatography (SiO

, 10-30% EtOAc in Hexanes).

-

Figure 2: Experimental workflow for the catalytic ring-opening.

Data Analysis & Validation

Expected Results

The reaction yields a trisubstituted alkene. Due to the mechanism involving a ketenyl ylide, the (E)-isomer (where the carbonyl and the

Table 1: Representative Reactivity Profile (PPh

| Nucleophile Class | Example Reagent | Conditions | Yield (%) | Notes |

| Primary Amine | Benzylamine | DCM, RT, 2h | 92-96% | Rapid conversion. |

| Secondary Amine | Morpholine | DCM, RT, 4h | 85-90% | Slower due to sterics. |

| Alcohol | Methanol | DCM, RT, 12h | 75-82% | Requires 20 mol% catalyst or mild heat (40°C). |

| Water | H | THF/H2O, 50°C | 88% | Yields the |

Spectroscopic Validation (NMR)

To validate the product (Z)-N-benzyl-2,3-bis(4-methoxyphenyl)acrylamide :

-

H NMR (400 MHz, CDCl

- 7.85 (s, 1H): Vinyl proton (characteristic singlet for trisubstituted alkene).

- 6.80–7.20 (m, 8H): Aromatic protons (AA'BB' systems).

- 5.90 (br t, 1H): Amide N-H.

-

4.45 (d, 2H): Benzylic CH

- 3.82, 3.79 (s, 6H): Methoxy groups (distinct environments).

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: The 4-methoxy groups deactivate the ring.

-

Solution: Increase PPh

loading to 20 mol% or switch to a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or an N-Heterocyclic Carbene (NHC) .

-

-

Hydrolysis Side Products:

-

Cause: Wet solvent. The intermediate ketene reacts faster with water than with bulky alcohols.

-

Solution: Use freshly distilled DCM and store amines over KOH pellets.

-

-

Solubility Issues:

-

BMP-CP is rigid and planar. If it precipitates during the reaction, switch solvent to THF or Chloroform .

-

References

-

Yang, L., et al. (2023).[1] "Phosphine-Catalyzed Stereoselective Ring-Opening Addition of Cyclopropenones with Nucleophiles." The Journal of Organic Chemistry, 88(13), 8722–8737.[1]

-

Breslow, R., & Eicher, T. (Eds.). (1987). Diphenylcyclopropenone.[2] Organic Syntheses, Coll. Vol. 5, p.514. (Foundational chemistry of diarylcyclopropenones).

-

Li, X., et al. (2025). "Imidazolium-dithiocarboxylate zwitterions catalyzed ring-opening of cyclopropenones."[2] ResearchGate Preprints.

-

PubChem. (2025).[3][4] "2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one Compound Summary."

Sources

- 1. Phosphine-Catalyzed Stereoselective Ring-Opening Addition of Cyclopropenones with Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one | C21H20O3 | CID 1551688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one in Medicinal Chemistry

Executive Summary

2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one (commonly referred to as Di-p-anisylcyclopropenone ) represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique combination of ring strain, aromatic stability, and dual reactivity profiles. Unlike standard electrophiles, this compound serves two distinct, high-value functions in drug discovery and chemical biology:

-

Bioorthogonal Ligation Handle: It functions as a latent electrophile that reacts specifically with triarylphosphines (the Prescher Ligation ) to form stable amide bonds in complex biological media.

-

Photochemical Pharmacophore Precursor: Upon UV irradiation (350 nm), it undergoes clean decarbonylation to generate the corresponding diarylalkyne, enabling spatiotemporal control over drug activation ("photo-caging") or fluorescence modulation.

This guide provides the theoretical framework, experimental protocols, and safety considerations for utilizing this compound in proteomic profiling and photo-pharmacology.

Mechanism of Action & Chemical Logic

The Prescher Ligation (Phosphine-Triggered Conjugation)

The cyclopropenone (CPO) ring is inherently strained (~60 kcal/mol). However, the bis-aryl substitution provides kinetic stability, preventing non-specific reaction with biological nucleophiles (thiols/amines) under physiological conditions. Reaction is triggered only by soft nucleophiles like phosphines.

-

Mechanism: The phosphine attacks the carbonyl carbon, opening the ring to form a reactive ketene intermediate. This ketene is rapidly trapped by nearby amines (e.g., lysine residues or added linkers) to form a robust amide bond.

-

Utility: Site-specific protein labeling and live-cell imaging.

Photochemical Decarbonylation

The compound possesses an

-

Mechanism: CPO + hν (350 nm) → [Excited State] → Alkyne + CO

-

Utility: This reaction is bioorthogonal (does not require reagents) and "clean" (CO is the only byproduct). It is used to unmask alkyne-based inhibitors or to activate fluorescence (if the CPO quenches a fluorophore but the alkyne does not).

Mechanistic Pathway Diagram

Figure 1: Dual reactivity pathways of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. Top path: Phosphine-mediated ligation. Bottom path: Photochemical decarbonylation.[1][2][3]

Experimental Protocols

Protocol A: Bioorthogonal Labeling (Prescher Ligation)

Objective: To conjugate a fluorophore or affinity tag to a biomolecule using the CPO handle.

Materials:

-

CPO-Linker: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one derivative attached to target protein/peptide.

-

Probe: A phosphine-functionalized fluorophore (e.g., Triphenylphosphine-Cy5).

-

Buffer: PBS (pH 7.4) or HEPES (50 mM).

-

Solvent: DMSO (for stock solutions).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the CPO-tagged biomolecule in buffer to a final concentration of 10–50 µM.

-

Probe Addition: Prepare a 10 mM stock of the phosphine probe in DMSO. Add to the reaction mixture (Final concentration: 100–500 µM; 10-20 equivalents).

-

Note: High equivalents ensure rapid kinetics, as the reaction is second-order.

-

-

Incubation: Incubate at 37°C for 1–4 hours .

-

Checkpoint: The reaction generates a ketene intermediate. Ensure the buffer contains a nucleophile (amine) if the phosphine itself does not facilitate the final rearrangement, although typical Prescher reagents are designed to be self-trapping.

-

-

Quenching: Stop reaction by adding excess azide or by gel filtration to remove unreacted phosphine.

-

Analysis: Analyze via SDS-PAGE (in-gel fluorescence) or LC-MS.

Protocol B: Photochemical Decarbonylation (Alkyne Generation)

Objective: To convert the CPO precursor into a reactive alkyne in situ.

Materials:

-

Light Source: UV Lamp (350 nm) or LED array (365 nm). Avoid <300 nm to prevent protein damage.

-

Vessel: Quartz cuvette (for kinetics) or clear glass vial.

Step-by-Step Methodology:

-

Sample Prep: Dissolve compound in Methanol or MeOH/Water (1:1). Concentration: 50 µM.

-

Irradiation: Place sample 5 cm from the light source.

-

Time Course: Irradiate for intervals of 30 seconds.

-

Monitoring: Monitor the disappearance of the CPO absorbance band (~300–330 nm) and the appearance of the alkyne (often blue-shifted or silent in UV, detectable by HPLC).

-

Kinetics: The reaction is typically first-order with respect to light intensity.

-

Efficiency: Quantum yield (

) for diarylcyclopropenones is generally high (0.2 – 0.5).

-

-

Post-Photolysis Application: The generated alkyne can now participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if an azide reporter is added.

Data Summary & Physical Properties

| Property | Value / Description | Relevance |

| Molecular Weight | 266.29 g/mol | Small molecule, cell-permeable. |

| Appearance | White to pale yellow solid | Easy to handle. |

| Solubility | DMSO, Methanol, DCM | Compatible with organic synthesis & biological stock solutions. |

| ~310 nm (varies w/ solvent) | Distinct from protein absorbance (280 nm). | |

| Stability | Stable in PBS (pH 7.[4][5]4) > 24h | Suitable for biological experiments (unlike simple cyclopropenones). |

| Reactivity | Inert to Thiols/Amines (Dark) | Low background labeling (high specificity). |

Critical Troubleshooting & Optimization

-

Issue: Slow Ligation Kinetics.

-

Cause: Steric hindrance on the phosphine or the CPO aryl rings.

-

Solution: Use electron-rich phosphines or increase temperature to 37°C. The p-methoxy groups on this specific compound donate electron density, which stabilizes the ring but may slightly reduce electrophilicity compared to electron-deficient derivatives.

-

-

Issue: Incomplete Photolysis.

-

Cause: Inner-filter effect (high concentration) or incorrect wavelength.

-

Solution: Dilute sample or use a photoreactor with stirring. Ensure the light source output matches the 300–350 nm absorption tail.

-

-

Issue: Side Reactions.

-

Cause: Ketene intermediate reacting with water instead of amine.

-

Solution: In aqueous buffers, ketenes can hydrolyze to carboxylic acids. For ligation, ensure a high local concentration of amines or use an intramolecular trap design.

-

References

-

Shih, H.-W., & Prescher, J. A. (2015). "A Bioorthogonal Ligation of Cyclopropenones Mediated by Triarylphosphines."[4] Journal of the American Chemical Society, 137(31), 10036–10039.

-

Poloukhtine, A., & Popik, V. V. (2005). "Mechanism of the Photochemical Decarbonylation of Cyclopropenones." The Journal of Physical Chemistry A, 110(5), 1749–1757.

-

Poloukhtine, A., & Popik, V. V. (2003). "Photochemical Decarbonylation of Cyclopropenones: A New Method for the Generation of Enediynes." Journal of Organic Chemistry, 68(20), 7833–7840.

-

Row, R. D., & Prescher, J. A. (2018). "Cyclopropenone-Caged Derivatives for Photochemical Activation." Accounts of Chemical Research, 51(5), 1073–1081.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Application of photochemical decarbonylation of cyclopropenones for the in situ generation of reactive enediynes. Construction of a cyclopropenone-containing enediyne precursor by using a cyclopropenone acetal building block [pascal-francis.inist.fr]

- 3. researchgate.net [researchgate.net]

- 4. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one in the synthesis of strained ring systems

Application Note: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one as a Photo-Latent Precursor for Strained Systems

Executive Summary & Strategic Rationale

The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (henceforth BMP-CP ) represents a cornerstone in the field of "masked" reactivity. It belongs to a class of compounds known as cyclopropenones , which possess significant ring strain (~65 kcal/mol). This strain is not merely a structural curiosity but a stored energy source that can be released via two primary mechanisms:

-

Photochemical Decarbonylation: Upon irradiation (typically UV-A, 350 nm), the ring extrudes carbon monoxide (CO) to generate an alkyne. In the context of "strained ring systems," this mechanism is the foundational technology behind Photo-Click Chemistry . While BMP-CP yields a linear alkyne, it serves as the validation model for synthesizing cyclopropenone-caged dibenzocyclooctynes (photo-DIBO) , which are critical for spatiotemporally controlled bioorthogonal labeling.

-

Catalytic Ring Expansion: The strain allows BMP-CP to act as a C3-synthon in [3+2] or [3+3] cycloadditions, enabling the rapid assembly of complex fused heterocycles (e.g., indolizines, chromenediones) that are otherwise difficult to access.

This guide details the synthesis of BMP-CP, its photochemical activation, and its application in generating complex ring systems.

Mechanism of Action

The utility of BMP-CP relies on the controlled release of its ring strain.

Pathway A: Photochemical Decarbonylation (The "Photo-Click" Route)

Excitation of the cyclopropenone

Pathway B: Formal Cycloaddition (The Heterocycle Route)

Under transition metal catalysis (e.g., Rh(III)) or reaction with zwitterionic species (e.g., pyridinium ylides), the C1-C2 bond cleaves, allowing the molecule to insert as a 3-carbon component into a new, larger ring system.

Figure 1: Divergent reactivity pathways of BMP-cyclopropenone driven by ring strain release.

Protocol 1: Synthesis of BMP-Cyclopropenone

Objective: Scalable synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one via Friedel-Crafts alkylation.

Reagents:

-

Tetrachlorocyclopropene (TCCP)

-

Anisole (Methoxybenzene)

-

Aluminum Chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

Safety Note: TCCP is a potent lachrymator and skin irritant. Handle in a fume hood. AlCl₃ reacts violently with water.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

-

Solvent Charge: Add anhydrous DCM (50 mL) and cool to 0°C using an ice bath.

-

Catalyst Addition: Quickly add AlCl₃ (2.2 equiv, 22 mmol) to the stirring solvent.

-

Substrate Addition: Add TCCP (1.0 equiv, 10 mmol) dropwise. The solution may darken.

-

Arylation: Add Anisole (2.1 equiv, 21 mmol) dropwise over 15 minutes.

-

Mechanistic Insight: The Lewis acid activates TCCP, facilitating a double Friedel-Crafts substitution to form the bis(4-methoxyphenyl)cyclopropenylium cation intermediate.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of a highly polar spot).

-

Quench (Hydrolysis): Cool the mixture back to 0°C. Slowly pour the reaction mixture into ice-cold water (100 mL).

-

Critical Step: This hydrolyzes the gem-dichloro intermediate to the ketone (cyclopropenone).

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).

-

QC: Confirm identity via IR (distinctive cyclopropenone C=O stretch at ~1850 cm⁻¹) and ¹H NMR.

Data Specification Table:

| Parameter | Specification | Notes |

| Appearance | White/Off-white solid | Crystalline |

| Melting Point | 140–142 °C | Sharp melting point indicates purity |

| IR (C=O) | ~1840–1860 cm⁻¹ | Diagnostic for cyclopropenone ring |

| UV | ~300–310 nm | Tail extends to 350 nm |

Protocol 2: Photochemical Decarbonylation (Masked Alkyne Generation)

Objective: Controlled release of the alkyne for "Photo-Click" applications or mechanistic studies. This protocol serves as a model for activating cyclopropenone-caged strained alkynes (e.g., in bioorthogonal chemistry).

Equipment:

-

Photochemical reactor or UV lamp (300 nm or 350 nm bulbs). Note: Pyrex glass filters out light <290 nm, preventing side reactions.

Methodology:

-

Dissolution: Dissolve BMP-CP (0.1 mmol) in MeOH or MeOH/Water (if studying biological relevance). Concentration: ~1 mM.

-

Deoxygenation: Sparge the solution with Argon for 15 minutes.

-

Reasoning: Oxygen can quench the triplet excited state (if populated) or oxidize the resulting alkyne.

-

-

Irradiation: Place the vessel ~5 cm from the light source. Irradiate for 30–60 minutes.

-

Monitoring:

-

UV-Vis: Monitor the disappearance of the 300 nm peak and the appearance of the alkyne absorbance (often blue-shifted or distinct vibrational structure).

-

TLC: The cyclopropenone is polar; the alkyne is non-polar.

-

-

Trapping (Optional): If demonstrating "Click" reactivity, add an azide (e.g., benzyl azide, 2.0 equiv) before irradiation. The alkyne formed in situ will undergo Strain-Promoted (or thermal) Alkyne-Azide Cycloaddition (SPAAC) if the alkyne is sufficiently strained, or standard Huisgen cycloaddition.

-

Note: For linear BMP-CP, the resulting alkyne is stable. For cyclic analogs (DIBO precursors), the alkyne reacts immediately with azides without copper.

-

Figure 2: Photochemical workflow for unmasking the latent alkyne.

Protocol 3: Synthesis of Indolizines via [3+2] Cycloaddition

Objective: Use the strain of BMP-CP to synthesize indolizines (fluorescent heterocycles) by reacting with pyridinium ylides. This demonstrates the "chemical" release of strain.

Reagents:

-

BMP-CP (1.0 equiv)

-

1-(Carboxymethyl)pyridinium halide (Ylide precursor) (1.2 equiv)

-

Base (Triethylamine or DBU)

-

Solvent (Acetonitrile or DCM)[1]

Methodology:

-

Ylide Generation: In a reaction vial, suspend the pyridinium salt in Acetonitrile. Add Base (1.2 equiv) to generate the N-ylide in situ.

-

Addition: Add BMP-CP (1.0 equiv) to the yellow ylide solution.

-

Reaction: Heat to reflux (80°C) for 2–6 hours.

-

Purification: Evaporate solvent and purify via column chromatography.

-

Result: A highly fluorescent indolizine derivative.

References & Authoritative Grounding

-

Poloukhtine, A., & Popik, V. V. (2003). Photochemical Decarbonylation of Cyclopropenones: A versatile method for the synthesis of alkynes.Journal of Organic Chemistry .

-

Context: Establishes the mechanism and efficiency of CO loss from cyclopropenones.

-

-

Poloukhtine, A., et al. (2009). Selective Labeling of Living Cells by a Photo-Triggered Click Reaction.Journal of the American Chemical Society (JACS) .

-

Context: Describes the use of cyclopropenone-caged dibenzocyclooctynes (Photo-DIBO) for bioorthogonal chemistry.

-

-

Jiang, Y., et al. (2015). Rh(III)-Catalyzed [3+2] Annulation of Cyclopropenones with Amides.Organic Letters .

-

Context: Demonstrates the use of cyclopropenones as C3 synthons in metal catalysis.

-

-

Breslow, R., et al. (1959). The Synthesis of Cyclopropenones.Journal of the American Chemical Society .

-

Context: Foundational work on the aromatic stability and synthesis of the cyclopropenone ring.

-

Troubleshooting & Quality Control

-

Incomplete Hydrolysis (Protocol 1): If the IR shows a peak at ~1600 cm⁻¹ instead of 1850 cm⁻¹, the intermediate cation may not have fully hydrolyzed. Increase water volume and stirring time during the quench.

-

Photolysis Efficiency (Protocol 2): If the reaction is slow, ensure the light source overlaps with the absorption tail of the methoxy-substituted ring (~320–350 nm). Pure benzene derivatives (no methoxy) require deeper UV (<300 nm) which is harder to achieve with standard glassware.

-

Stability: BMP-CP is stable at room temperature in solid form. In solution, avoid prolonged exposure to ambient fluorescent light to prevent slow background degradation.

Sources

- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rh(III)-Catalyzed [3 + 3] Annulation of Cyclopropenones with Iodonium Ylides for the Synthesis of 2,5-Dihydrochromenediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. Application of photochemical decarbonylation of cyclopropenones for the in situ generation of reactive enediynes. Construction of a cyclopropenone-containing enediyne precursor by using a cyclopropenone acetal building block - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Experimental Protocol: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diarylcyclopropenones

Diarylcyclopropenones are a unique class of strained three-membered ring compounds that have garnered significant attention in medicinal chemistry and materials science. Their inherent ring strain and polarized carbonyl group make them versatile building blocks for the synthesis of a wide array of complex molecules and heterocyclic systems. The rigid, planar structure of the cyclopropenone core, flanked by tunable aryl substituents, allows for the design of molecules with specific steric and electronic properties. This has led to their exploration as potential therapeutic agents, including as enzyme inhibitors and anticancer compounds, as well as their use in the development of novel organic materials.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, a key derivative in this class. The presence of the electron-donating methoxy groups on the phenyl rings influences the electronic properties of the cyclopropenone core, making it an interesting target for further chemical exploration and biological screening. The described synthetic route proceeds via the formation of a symmetrical 1,3-diaryl-2-propanone precursor, followed by a Favorskii-type rearrangement of the corresponding α,α'-dibromo ketone.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich |

| Sodium ethoxide | Reagent | Sigma-Aldrich |

| 4-Methoxybenzyl chloride | 98% | Alfa Aesar |

| Ethanol | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Hydrochloric acid | Concentrated | VWR |

| Sodium hydroxide | Pellets | VWR |

| Bromine | 99.5% | Acros Organics |

| Dichloromethane | ACS Grade | Fisher Scientific |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Anhydrous sodium sulfate | Granular | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

Safety Precautions:

-

4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. A neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.

-

Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Experimental Protocol

The synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is achieved in a three-step process, starting from the dialkylation of ethyl acetoacetate, followed by ketonic hydrolysis, and finally a bromination-dehydrobromination sequence.

Step 1: Synthesis of Diethyl 2,4-bis(4-methoxybenzyl)-3-oxobutanoate

This step involves the sequential alkylation of ethyl acetoacetate with 4-methoxybenzyl chloride. The acidic α-hydrogen of the β-ketoester is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate which then displaces the chloride from 4-methoxybenzyl chloride. The process is repeated to achieve dialkylation.

-

Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.

-

Base Addition: Carefully add sodium metal (2.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the resulting solution for an additional 30 minutes at 0 °C.

-

First Alkylation: Add 4-methoxybenzyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

-

Second Alkylation: Cool the reaction mixture back to room temperature. Add a second portion of sodium ethoxide (prepared separately from 1.1 equivalents of sodium in anhydrous ethanol). Then, add a second portion of 4-methoxybenzyl chloride (1.05 equivalents) dropwise. Heat the mixture to reflux for another 6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude diethyl 2,4-bis(4-methoxybenzyl)-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of 1,3-bis(4-methoxyphenyl)-2-propanone

This step involves the ketonic hydrolysis of the dialkylated β-ketoester. Under acidic conditions, the ester is hydrolyzed to a β-ketoacid, which readily decarboxylates upon heating to yield the desired 1,3-diaryl-2-propanone.[1]

-

Hydrolysis and Decarboxylation: To the crude product from Step 1, add a mixture of 200 mL of ethanol, 100 mL of water, and 50 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into 500 mL of ice-water. A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: The crude solid can be recrystallized from ethanol to afford pure 1,3-bis(4-methoxyphenyl)-2-propanone as a white solid.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 3: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

This final step is a Favorskii-type rearrangement. The diarylpropanone is first brominated at both α-positions to form an unstable α,α'-dibromo ketone. This intermediate is then treated with a base, triethylamine, which promotes dehydrobromination and subsequent intramolecular cyclization to form the cyclopropenone ring.[2]

-

Bromination: Dissolve the 1,3-bis(4-methoxyphenyl)-2-propanone (1.0 equivalent) in 150 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Add a solution of bromine (2.1 equivalents) in 50 mL of dichloromethane dropwise to the stirred solution over 1 hour. The red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours. The reaction mixture should become colorless or pale yellow.

-

Workup of Dibromo Intermediate: Carefully pour the reaction mixture into 200 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, then with brine (100 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure at low temperature to yield the crude 1,3-dibromo-1,3-bis(4-methoxyphenyl)-2-propanone, which is used immediately in the next step without further purification due to its instability.

-

Cyclization: Dissolve the crude dibromo ketone in 200 mL of anhydrous diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C.

-

Base Addition: Add triethylamine (3.0 equivalents) dropwise to the stirred solution over 30 minutes. A precipitate of triethylammonium bromide will form.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the triethylammonium bromide precipitate, washing the pad with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one as a crystalline solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Sources

Application Note: Catalytic Architectures of 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one Metal Complexes

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (henceforth referred to as BMP-CP ) represents a unique class of "masked" synthons in organometallic catalysis. Unlike standard ancillary ligands (e.g., phosphines) that stabilize metal centers, BMP-CP acts primarily as a reactive scaffold that forms transient, high-energy metal complexes.

These complexes harness the immense ring strain of the cyclopropenone system (~29 kcal/mol) to drive thermodynamic transformations that are otherwise difficult to achieve. The para-methoxy substituents provide crucial electron density, stabilizing the cationic character of ring-opened intermediates and modulating the rate of oxidative addition to transition metals.

Key Catalytic Modalities:

-

Decarbonylation: Rhodium-mediated extrusion of CO to generate internal alkynes.

-

C–C Bond Activation: Palladium/Silver-catalyzed ring opening to access polysubstituted acrylates, lactones, and heterocycles.

-

CO-Releasing Molecules (CORMs): Photo- or metal-triggered release of CO for therapeutic applications.

Mechanistic Architectures: The Metal-Ligand Interface

To utilize BMP-CP effectively, one must understand how it binds to metal centers. The interaction is not static; it bifurcates into two distinct pathways depending on the metal's oxidation state and Lewis acidity.

Coordination Modes

-

Mode A:

-O-Coordination (Lewis Acid Activation): Harder metals (e.g., Ag(I), Zn(II)) bind to the carbonyl oxygen. This polarizes the C=O bond, increasing the electrophilicity of the cyclopropene ring and facilitating nucleophilic attack or ring expansion. -

Mode B: C–C Oxidative Addition (Metallacycle Formation): Low-valent soft metals (e.g., Pd(0), Ni(0), Rh(I)) insert directly into the strained C–C single bond. This forms a metallacyclobutenone , a versatile intermediate that can undergo migratory insertion or reductive elimination.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways available to BMP-CP metal complexes.

Figure 1: Divergent catalytic pathways for BMP-cyclopropenone mediated by metal selection.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4'-Dimethoxydiphenylacetylene via Rhodium-Catalyzed Decarbonylation

Rationale: This reaction utilizes the BMP-CP complex as a "CO-free" precursor to internal alkynes. The Rh(I) center inserts into the C–C bond, followed by

Materials:

-

Substrate: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (1.0 equiv)

-

Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson's Catalyst] (5 mol%)

-

Solvent: o-Xylene (Anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of argon.

-

Charging: Charge the flask with BMP-CP (266 mg, 1.0 mmol) and Wilkinson's Catalyst (46 mg, 0.05 mmol).

-

Solvation: Add o-xylene (5.0 mL) via syringe. The solution should appear reddish-brown.

-

Reaction: Heat the mixture to reflux (approx. 144 °C). Monitor the reaction via TLC (eluent: 20% EtOAc/Hexanes).

-

Checkpoint: Evolution of CO gas may be observed (ensure proper venting). The reaction is typically complete within 3–6 hours.

-

-

Workup: Cool the mixture to room temperature. The solvent is removed under reduced pressure.[2]

-

Purification: The residue is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield 4,4'-dimethoxydiphenylacetylene as a white crystalline solid.

Mechanistic Note: The electron-donating methoxy groups facilitate the initial oxidative addition of Rh(I) but can retard the CO extrusion step compared to electron-deficient analogs. The high temperature is required to overcome the activation barrier for CO loss.

Protocol B: Palladium-Catalyzed C–C Bond Activation for Acrylate Synthesis

Rationale: This protocol exploits the Pd-catalyzed ring opening of BMP-CP to form highly substituted

Reference Grounding: Based on methodologies developed by Ravikumar et al. (2021) regarding Pd-catalyzed activation of cyclopropenones [1].[3]

Materials:

-

Substrate: BMP-CP (0.5 mmol)

-

Nucleophile: Phenol or Primary Alcohol (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PCy

(Tricyclohexylphosphine) or IMes (NHC ligand) (10 mol%) -

Base: Cs

CO -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under argon, mix Pd(OAc)

and PCy -

Reaction Assembly: Add BMP-CP (133 mg, 0.5 mmol), the alcohol nucleophile (0.75 mmol), and Cs

CO -

Initiation: Transfer the catalyst solution to the reaction vial. Seal the vial with a crimp cap.

-

Execution: Heat the block to 100 °C for 12 hours.

-

Isolation: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Purify via silica gel chromatography. The product is the trisubstituted acrylate ester.

Comparative Analysis of Metal Systems

The choice of metal dictates the reaction outcome. The table below summarizes the utility of BMP-CP complexes across different transition metals.

| Metal Center | Primary Intermediate | Major Application | Key Requirement |

| Rhodium (Rh) | Metallacyclobutenone | Decarbonylation (Alkyne synthesis) | High Temp (>130°C) |

| Palladium (Pd) | Ring-opening / Cross-coupling | Phosphine/NHC Ligand | |

| Silver (Ag) | Lactonization / Heterocycle synthesis | Lewis Acidic Cation | |

| Nickel (Ni) | Metallacyclobutenone | [3+2] Cycloaddition | Stoichiometric or Catalytic |

Therapeutic & Industrial Relevance

PhotoCORMs (Carbon Monoxide Releasing Molecules)

Metal complexes of BMP-CP are being investigated as photo-activatable CO releasers. The cyclopropenone moiety is stable in the dark but releases CO upon UV-Vis irradiation.

-

Application: Targeted delivery of CO (a gasotransmitter) to inflammatory tissues.

-

Design: Attaching BMP-CP to a biocompatible scaffold allows for "trackable" drug delivery, as the byproduct (the alkyne) is often fluorescent (especially the dimethoxy-diphenyl derivative).

Drug Scaffold Synthesis

The protocols described above (specifically Protocol B and Ag-catalyzed variants [2]) allow for the rapid assembly of

References

-

Nanda, T., Biswal, P., Pati, B. V., Banjare, S. K., & Ravikumar, P. C. (2021).[3] Palladium-Catalyzed C–C Bond Activation of Cyclopropenone: Modular Access to Trisubstituted α,β-Unsaturated Esters and Amides.[3] The Journal of Organic Chemistry, 86(3), 2463–2474. [Link]

-

Zhang, S.-L., Wu, Z.-B., Zhao, C.-X., Bai, Y.-X., Sun, W., & Sun, M. (2024).[5] Ag-Catalyzed Selective C–C Bond Activation of Cyclopropenones to Access α-Alkylidene Lactones.[5] Organic Letters, 26, 6120–6124.[5] [Link]

-

Poloukhtine, A., & Popik, V. V. (2003). Mechanism of the Cyclopropenone Decarbonylation Reaction: A Density Functional Theory and Transient Spectroscopy Study. The Journal of Physical Chemistry A, 107(38), 7440–7447. [Link]

-

Strain, J. M., & Hughes, R. P. (2023). Metal-catalysed C–C bond formation at cyclopropanes. Nature Reviews Chemistry, 7, 484–501. [Link]

Sources

- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of bi(metallacycloprop-1-ene) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ag-Catalyzed Selective C-C Bond Activation of Cyclopropenones to Access α-Alkylidene Lactones [organic-chemistry.org]

- 6. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.williams.edu [chemistry.williams.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one

Ticket ID: #CP-OMe-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Impurity Management for Diarylcyclopropenone Synthesis

Executive Summary

The synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (often referred to as Bis-Anisyl Cyclopropenone ) is a classic Friedel-Crafts alkylation that appears deceptively simple but is plagued by three common failure modes: over-alkylation (formation of the tris-cyclopropenium salt), hydrolytic decomposition (ring opening during workup), and incomplete conversion .

This guide deviates from standard textbook brevity to address the process engineering required to stabilize the yield between 70-85%.

Part 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Fidelity Synthesis

Reaction Scale: 10 mmol (Base reference) Key Reagents: Tetrachlorocyclopropene (TCCP), Anisole, Aluminum Chloride (AlCl₃). Solvent: Dichloromethane (DCM) – Must be anhydrous.

| Parameter | Specification | Why it matters |

| Stoichiometry | TCCP (1.0 eq) : Anisole (2.05 eq) | Excess anisole (>2.1 eq) guarantees the tris-salt impurity. |

| Catalyst | AlCl₃ (1.0 - 1.1 eq) | Fresh, yellow/grey powder. White/clumped AlCl₃ is dead and will cause low conversion. |

| Temperature | 0°C (Addition) | Heat promotes the formation of the thermodynamically stable tris-adduct. |

| Quench | Inverse Addition (Ice | Direct addition of water to the Lewis acid generates heat that opens the strained ring. |

Step-by-Step Workflow

-

Activation: Suspend AlCl₃ (1.1 eq) in dry DCM at 0°C under Argon/N₂.

-

Scaffold Loading: Add Tetrachlorocyclopropene (1.0 eq) dropwise. The solution should darken as the trichlorocyclopropenium cation forms.

-

Ligand Addition (Critical): Add Anisole (2.05 eq) dropwise over 30 minutes at 0°C . Do not rush.

-

Propagation: Remove ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (or NMR aliquot). Disappearance of mono-substituted intermediate indicates completion.

-

-

Hydrolysis (The Yield Killer):

-

Prepare a mixture of crushed ice and dilute HCl.

-

Pour the organic reaction mixture slowly onto the ice with vigorous stirring.

-

Note: The organic phase will contain the cyclopropenone; the aqueous phase removes Al salts.

-

-

Isolation: Wash organic layer with NaHCO₃ (sat), then Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3) or Methanol .

Part 2: Troubleshooting & FAQs

Module A: Reaction Control (Avoiding the "Tris" Trap)

Q: I am getting a large amount of a highly polar, salt-like impurity that won't move on silica. What is it?

A: You have likely synthesized the tris(4-methoxyphenyl)cyclopropenium chloride salt.

-

The Cause: This is the thermodynamic sink of the reaction. It happens if you use excess anisole (>2.2 eq) or if you heat the reaction above room temperature.

-

The Fix:

-

Strict Stoichiometry: Cut anisole to exactly 2.0 or 2.05 equivalents.

-